molecular formula C7H10O3 B12570545 7-Oxabicyclo[4.1.0]heptane-2-carboxylic acid CAS No. 333364-15-1

7-Oxabicyclo[4.1.0]heptane-2-carboxylic acid

Cat. No.: B12570545
CAS No.: 333364-15-1
M. Wt: 142.15 g/mol
InChI Key: QWNDOKYLUAYAGF-UHFFFAOYSA-N
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Description

7-Oxabicyclo[4.1.0]heptane-2-carboxylic acid is a bicyclic organic compound of significant interest in synthetic and medicinal chemistry. It features a cyclohexane ring fused with an oxirane (epoxide) ring and a carboxylic acid functional group, making it a versatile chiral building block . This structure is particularly valuable for constructing more complex molecules. Its main application lies in serving as a key synthetic intermediate in the development of active pharmaceutical ingredients (APIs). Compounds within the 7-oxabicyclo[4.1.0]heptane family have been identified as critical precursors in the synthesis of novel therapeutics, such as the anticoagulant Edoxaban and investigational anti-influenza drugs (e.g., GS4104) . The strained nature of the bicyclic system and the reactivity of the epoxide ring allow for various chemical transformations, including ring-opening reactions and further functionalization of the carboxylic acid group, to explore structure-activity relationships . This compound is provided for research purposes exclusively. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

333364-15-1

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

7-oxabicyclo[4.1.0]heptane-2-carboxylic acid

InChI

InChI=1S/C7H10O3/c8-7(9)4-2-1-3-5-6(4)10-5/h4-6H,1-3H2,(H,8,9)

InChI Key

QWNDOKYLUAYAGF-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2C(C1)O2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Oxabicyclo[4.1.0]heptane-2-carboxylic acid typically involves the oxidation of cyclohexene using dendritic complexes . The reaction conditions often include the use of specific catalysts and controlled environments to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of more efficient catalysts and reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-Oxabicyclo[4.1.0]heptane-2-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as 7-Oxabicyclo[4.1.0]heptan-2-one .

Scientific Research Applications

Medicinal Chemistry

Anticoagulant Development:
One of the prominent applications of 7-oxabicyclo[4.1.0]heptane-2-carboxylic acid is as an intermediate in the synthesis of edoxaban, a direct factor Xa inhibitor used as an anticoagulant. Edoxaban is effective in preventing thrombus formation and was approved by the U.S. Food and Drug Administration in 2015 under the trade name Savaysa .

The synthesis process involves resolving an isomer mixture of 7-oxabicyclo[4.1.0]heptane-3-carboxylic acid alkyl esters into its pure form using enzyme-catalyzed resolution methods, which yield high selectivity and efficiency . This advancement not only facilitates the production of edoxaban but also reduces the costs associated with its synthesis.

Organic Synthesis

Building Block for Complex Molecules:
this compound serves as a versatile building block in organic synthesis, enabling chemists to construct complex molecular architectures. Its unique bicyclic structure allows for various functionalizations, making it suitable for synthesizing diverse chemical entities.

Table 1: Summary of Synthetic Applications

Application AreaDescription
AnticoagulantsIntermediate for edoxaban synthesis, enhancing efficiency and reducing costs
Organic SynthesisBuilding block for complex molecules, allowing functionalization and structural diversity
Enzyme-Catalyzed ReactionsUtilized in enzyme-catalyzed resolution processes to achieve high selectivity

Case Studies

Case Study 1: Edoxaban Synthesis
In a study focusing on the synthesis of edoxaban, researchers employed a method that utilized 7-oxabicyclo[4.1.0]heptane-3-carboxylic acid as an essential intermediate . The method demonstrated high yields and selectivity, showcasing the compound's utility in pharmaceutical applications.

Case Study 2: Enzyme Screening for Resolution
Another study evaluated various hydrolases for their effectiveness in catalyzing the resolution of 7-oxabicyclo[4.1.0]heptane-3-carboxylate isomers. The results indicated that alkaline proteases provided optimal yields exceeding 90%, underscoring the compound's potential in biocatalytic processes .

Mechanism of Action

The mechanism of action of 7-Oxabicyclo[4.1.0]heptane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it has been reported to inhibit protein phosphatases, leading to the disruption of cellular immune responses . This inhibition is crucial for understanding its potential therapeutic effects and applications.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name CAS RN Bicyclo System Substituents Key Applications References
7-Oxabicyclo[4.1.0]heptane-2-carboxylic acid 333364-15-1 [4.1.0] -COOH (position 2) Epoxy resin precursors, organic synthesis
6-Aminopenicillanic acid (6-APA) 551-16-6 [3.2.0] -NH₂ (position 6), -COOH (position 2), thia-aza ring Antibiotic precursor (e.g., penicillins)
3-(Di-sec-butylcarbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid N/A [2.2.1] -COOH (position 2), carbamoyl (position 3) Peptidomimetics, drug design
2-Ethylhexyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate 62256-00-2 [4.1.0] -COO-2-ethylhexyl (position 3) Industrial monomers, plasticizers
7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester 111292-49-0 [2.2.1] -COOCH₃ (position 2), -OH (position 6) Specialty polymers, intermediates

Ring Strain and Stability

  • The bicyclo[4.1.0] system (7-oxabicyclo[4.1.0]heptane derivatives) exhibits higher ring strain compared to bicyclo[3.2.0] or [2.2.1] systems due to the fused cyclopropane moiety. This strain enhances reactivity, making it suitable for ring-opening polymerizations in epoxy resins .
  • Bicyclo[3.2.0] systems (e.g., 6-APA) are stabilized by the thia-aza ring, which reduces strain and confers biological activity in antibiotics .

Functional Group Influence

  • Carboxylic Acid vs. Ester Derivatives : The 2-carboxylic acid group in this compound facilitates hydrogen bonding, increasing solubility in polar solvents. In contrast, its 2-ethylhexyl ester derivative (CAS 62256-00-2) exhibits lipophilicity, making it suitable for hydrophobic applications like plasticizers .
  • Amino and Thia-Aza Groups: 6-APA’s amino and sulfur-containing structure enables β-lactam antibiotic activity, a feature absent in purely oxabicyclic compounds .

Stereochemical Complexity

  • Compounds like 3-(Di-sec-butylcarbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid (ChemSpider ID 3523630) lack defined stereocenters, simplifying synthesis compared to stereochemically complex penicillins .

Industrial and Pharmaceutical Relevance

  • Epoxy Resins : this compound derivatives are key in resins like CELLOXIDE 2081, valued for their thermal stability and adhesion properties .
  • Antibiotics : Bicyclo[3.2.0] systems (e.g., 6-APA) underpin β-lactam antibiotics, highlighting the critical role of sulfur and nitrogen in medicinal chemistry .
  • Polymer Additives : Esters such as 2-ethylhexyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate are used in VOC-emitting industrial processes, necessitating stringent safety protocols .

Biological Activity

7-Oxabicyclo[4.1.0]heptane-2-carboxylic acid is a bicyclic compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C8_{8}H10_{10}O3_{3}
  • Molecular Weight : 154.16 g/mol
  • IUPAC Name : this compound

This compound features a bicyclic framework, which is significant for its interaction with biological targets.

Research indicates that this compound exhibits activity through various mechanisms, particularly as an inhibitor of certain glycosidases, which play roles in carbohydrate metabolism and cellular signaling pathways. The compound has been shown to selectively inhibit β-glucuronidases, which are involved in the hydrolysis of glycosaminoglycans and have implications in inflammatory processes and cancer progression .

Therapeutic Applications

The potential therapeutic applications of this compound include:

  • Anti-inflammatory Agents : Due to its ability to inhibit β-glucuronidases, it may reduce inflammation associated with various diseases.
  • Cancer Treatment : The inhibition of glycosidases can potentially disrupt cancer cell signaling pathways, making it a candidate for cancer therapy .
  • Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties, although further research is needed to confirm these effects.

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Inhibition of β-glucuronidase :
    • A study demonstrated that derivatives of this compound showed significant inhibition of β-glucuronidase activity, which is critical in the context of inflammatory diseases and cancer .
    • The IC50 values for various derivatives were reported, indicating varying degrees of potency.
  • Antimicrobial Studies :
    • In vitro assays revealed that certain derivatives displayed antibacterial activity against Staphylococcus aureus and antifungal activity against Candida albicans, with IC50 values suggesting moderate effectiveness .

Data Table of Biological Activity

Activity TypeTarget EnzymeIC50 Value (nM)Reference
β-glucuronidase Inhibitionβ-glucuronidase51.8 ± 7.4
Antibacterial ActivityStaphylococcus aureus2600
Antifungal ActivityCandida albicans3500

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